molecular formula C13H18O B14177695 2,4-Dimethyl-1-phenylpent-1-en-3-ol CAS No. 869563-30-4

2,4-Dimethyl-1-phenylpent-1-en-3-ol

Katalognummer: B14177695
CAS-Nummer: 869563-30-4
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: QVGDJCIWHDWTCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-1-phenylpent-1-en-3-ol is an organic compound with the molecular formula C13H18O. It is a member of the class of compounds known as enols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-phenylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, a 36% aqueous solution of sodium hydroxide (NaOH) at a 0.1:1 molar ratio to cinnamaldehyde, and methanol in a molar ratio of cinnamaldehyde to methanol of 1:13. The resulting product is then hydrogenated using different Ru/C and Ni/SiO2 catalysts under specific conditions such as hydrogen pressure of 10 MPa and temperature of 120°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethyl-1-phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-Dimethyl-1-phenylpent-1-en-3-one, while reduction can produce 2,4-Dimethyl-1-phenylpentan-3-ol.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-1-phenylpent-1-en-3-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-1-phenylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The double bond and phenyl group also contribute to its reactivity and ability to interact with different molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dimethyl-1-phenylpent-1-en-3-ol is unique due to its combination of a phenyl group, double bond, and hydroxyl group, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

869563-30-4

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

2,4-dimethyl-1-phenylpent-1-en-3-ol

InChI

InChI=1S/C13H18O/c1-10(2)13(14)11(3)9-12-7-5-4-6-8-12/h4-10,13-14H,1-3H3

InChI-Schlüssel

QVGDJCIWHDWTCP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=CC1=CC=CC=C1)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.